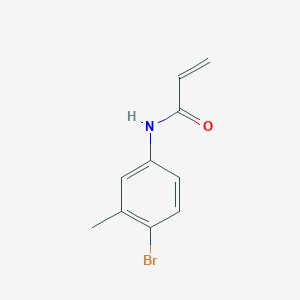
N-(4-bromo-3-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)acrylamide: is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)acrylamide typically involves the reaction of 4-bromo-3-methylaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The general reaction scheme is as follows:
4-bromo-3-methylaniline+acryloyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in N-(4-bromo-3-methylphenyl)acrylamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde under strong oxidizing conditions.
Polymerization Reactions: The acrylamide moiety can participate in polymerization reactions, forming polyacrylamide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) in the presence of heat or UV light.
Major Products:
Substitution: N-(4-azido-3-methylphenyl)acrylamide, N-(4-thiocyanato-3-methylphenyl)acrylamide.
Oxidation: N-(4-carboxy-3-methylphenyl)acrylamide, N-(4-formyl-3-methylphenyl)acrylamide.
Polymerization: Poly(this compound).
Scientific Research Applications
N-(4-bromo-3-methylphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)acrylamide depends on its application. In polymerization reactions, the acrylamide moiety undergoes radical polymerization, forming long polymer chains. In biological systems, the compound may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways would depend on the specific context of its use.
Comparison with Similar Compounds
- N-(4-bromo-2-fluorophenyl)acrylamide
- N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide
- N-(4-bromo-3-methylphenyl)-3-(4-(methylthio)phenyl)acrylamide
Comparison: N-(4-bromo-3-methylphenyl)acrylamide is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. For example, the presence of the methyl group can provide steric hindrance, affecting nucleophilic substitution reactions. Additionally, the bromine atom can serve as a versatile handle for further functionalization through cross-coupling reactions.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h3-6H,1H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNXQCIUZMCRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (4-{[(furan-2-ylmethyl)carbamothioyl]amino}phenyl)acetate](/img/structure/B5846807.png)
![5,5'-{1,3-phenylenebis[oxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}diisophthalic acid](/img/structure/B5846812.png)
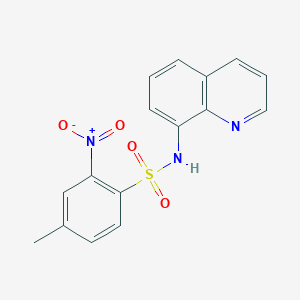
![9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5846819.png)
![methyl {7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5846823.png)
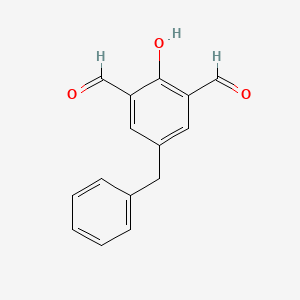
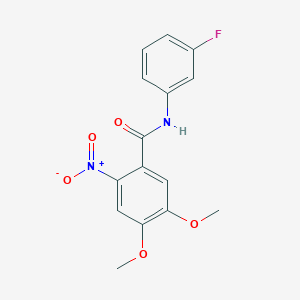
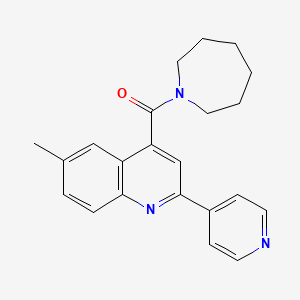
![1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B5846846.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide](/img/structure/B5846853.png)
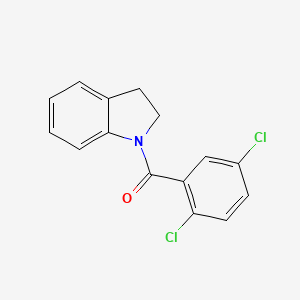
![N-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B5846867.png)
![N-(3,4-dimethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5846881.png)
![4-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5846891.png)
